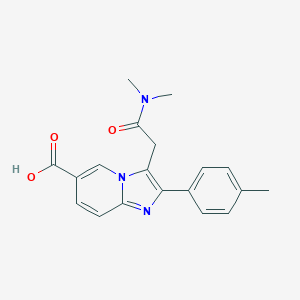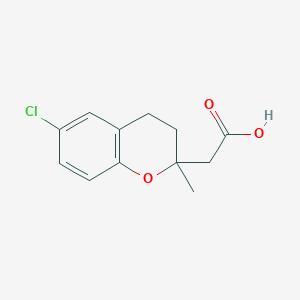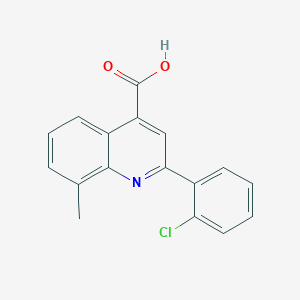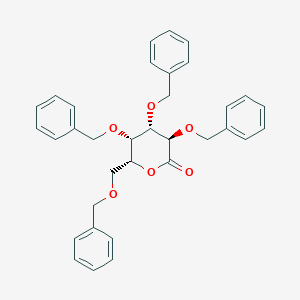
2,3,4,6-Tetra-O-bencil-D-galactono-1,5-lactona
Descripción general
Descripción
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is a biochemical reagent primarily used in glycobiology research. It is a lactone derivative of galacturonic acid, which is a cyclic ester possessing a carbonyl group as part of the ring. This compound is significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Aplicaciones Científicas De Investigación
This compound finds extensive application within the biomedical sector. It is used as a protecting group for hydroxyl groups in organic synthesis, preparation of chiral ligands for catalysis, and as a building block for the synthesis of new materials . Additionally, it has shown potential in combating ailments such as cancer and neurodegenerative disorders. Its role in glycobiology research involves studying the structure, synthesis, biology, and evolution of sugars .
Mecanismo De Acción
Target of Action
It is used as a reactant to synthesize various glucoside containing compounds .
Mode of Action
It is known to be used in the synthesis of glucoside compounds, which are known to interact with various biological targets .
Result of Action
It is known to have significant applications within the biomedical sector, showing efficacy in combatting an array of ailments, including cancer and neurodegenerative disorders .
Métodos De Preparación
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone can be achieved through several methods, including esterification, ketalization, and lactonization. Typically, it is obtained by benzylating galactaric acid and then treating the benzylated derivative with acid
Análisis De Reacciones Químicas
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield its corresponding acid form .
Comparación Con Compuestos Similares
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is unique due to its specific structure and properties. Similar compounds include 2,3,4,6-Tetra-O-benzyl-D-galactose, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and 2,3,4,6-Tetra-O-benzyl-D-gluconic acid-δ-lactone . These compounds share similar benzylated structures but differ in their specific functional groups and applications.
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-JDIHBLRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453681 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82598-84-3 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


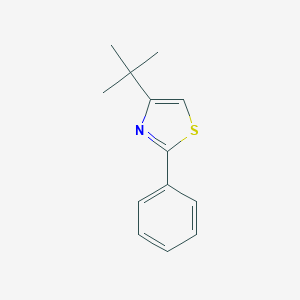
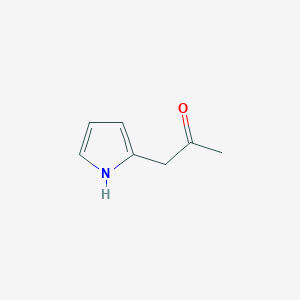
![rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B26861.png)
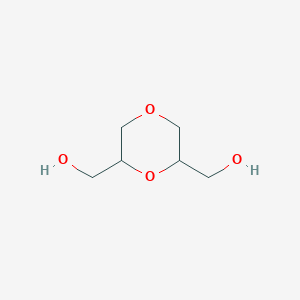
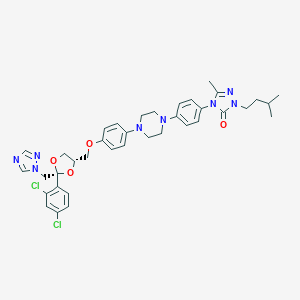


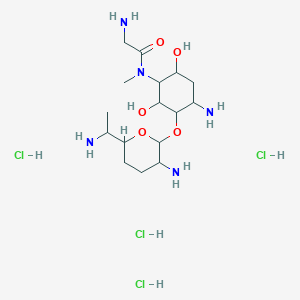
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
